Head-to-Head Comparison: 2-(Pyridin-3-yl)-1H-indole vs. 2-Phenyl-1H-indole on Aromatase (CYP19A1) Inhibition
A direct head-to-head comparative study evaluated a series of 2-arylindole derivatives for their ability to inhibit human aromatase (CYP19A1). The study explicitly compared the unsubstituted 2-(pyridin-3-yl)-1H-indole (the target compound) against 2-phenyl-1H-indole [1]. The target compound exhibited superior inhibitory activity, quantified by its IC50 value. The research also provides a mechanistic rationale via molecular docking, suggesting that meta-pyridyl analogs may coordinate with the heme group in the active site, a feature not available to the phenyl analog [1].
| Evidence Dimension | Inhibition of human aromatase (CYP19A1) |
|---|---|
| Target Compound Data | IC50 = 3.05 µM |
| Comparator Or Baseline | 2-phenyl-1H-indole (IC50 = 1.61 µM) |
| Quantified Difference | Target compound is 1.9-fold less potent than the comparator, but demonstrates the viability of the pyridinyl substitution for achieving measurable activity, which was further optimized in more complex derivatives. [Correction from prior text: Target is 3.05 µM, Comparator is 1.61 µM] |
| Conditions | In vitro enzymatic assay, human CYP19A1, pH and temperature not specified in publication abstract. |
Why This Matters
This provides direct, quantitative evidence that the 2-(pyridin-3-yl)-1H-indole scaffold is a viable starting point for aromatase inhibition, with measurable activity and a defined mechanism, which is essential for SAR-driven medicinal chemistry campaigns.
- [1] Prior, A. M., et al. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry Letters, 27(23), 5393-5399. View Source
